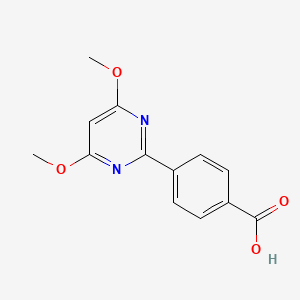

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-3-5-9(6-4-8)13(16)17/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKCVXXCSBFGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2=CC=C(C=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371207 | |

| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-40-8 | |

| Record name | 4-(4,6-Dimethoxy-2-pyrimidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic Acid

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. PubChemLite - this compound (C13H12N2O4) [pubchemlite.lcsb.uni.lu]

- 10. This compound | 386715-40-8 [sigmaaldrich.com]

- 11. This compound | 386715-40-8 [sigmaaldrich.com]

- 12. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic Acid: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a benzoic acid moiety attached to a dimethoxypyrimidine ring, provides a versatile scaffold for the synthesis of a wide array of complex organic molecules. The presence of both a carboxylic acid group, which can be readily functionalized, and the electron-rich dimethoxypyrimidine system, a known pharmacophore, makes this compound a valuable intermediate in the development of novel therapeutic agents. Benzoic acid derivatives, in general, are a cornerstone of modern organic chemistry and play an indispensable role in the creation of new drugs.[1] This guide offers a comprehensive overview of the chemical properties, structural features, and synthetic methodologies for this compound, providing a crucial resource for researchers engaged in pharmaceutical development and synthetic chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central pyrimidine ring substituted with two methoxy groups at the 4 and 6 positions and a benzoic acid group at the 2 position. This arrangement of functional groups dictates its chemical reactivity and physical properties.

Caption: 2D Chemical Structure of this compound.

A summary of the key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 386715-40-8 | |

| Molecular Formula | C13H12N2O4 | [2] |

| Molecular Weight | 260.25 g/mol | [2] |

| Melting Point | 284-286 °C | [3] |

| Appearance | Solid | [3] |

| InChI Key | ARKCVXXCSBFGDT-UHFFFAOYSA-N | |

| Predicted XlogP | 2.0 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the reaction of a suitably activated pyrimidine derivative with a benzoic acid synthon. One plausible approach is the condensation of 2-methylsulfonyl-4,6-dimethoxypyrimidine with a derivative of 4-carboxybenzamidine or a related precursor. The methylsulfonyl group at the 2-position of the pyrimidine ring is an excellent leaving group, facilitating nucleophilic substitution.

Hypothetical Synthetic Workflow:

A likely synthetic pathway would involve the reaction of 4-cyanobenzoic acid with an amidinating agent to form the corresponding benzamidine, which is then condensed with a 1,3-dicarbonyl compound bearing the methoxy groups, followed by oxidation. A more direct approach, and one that aligns with published methods for similar compounds, is the reaction of a pre-formed 4,6-dimethoxypyrimidine with a benzoic acid derivative.

Caption: A plausible synthetic workflow for this compound.

Representative Experimental Protocol (Adapted from related syntheses):

-

Step 1: Preparation of the Pyrimidine Ring. A mixture of an appropriate 1,3-dicarbonyl precursor (e.g., a malonic ester derivative) and 4-carboxybenzamidine hydrochloride would be refluxed in a suitable solvent such as ethanol in the presence of a base like sodium ethoxide.

-

Step 2: Introduction of Methoxy Groups. If not already present in the starting materials, the hydroxyl groups on the pyrimidine ring can be converted to methoxy groups using a methylating agent like dimethyl sulfate in the presence of a base.

-

Step 3: Purification. The crude product would be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, a singlet for the proton on the pyrimidine ring, and singlets for the two methoxy groups. The aromatic protons would likely appear as two doublets in the downfield region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the benzoic acid ring, and the carbons of the pyrimidine ring, including those bearing the methoxy groups.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O stretch of the carbonyl group, and characteristic bands for the C-O stretches of the methoxy groups and the aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (260.25 g/mol ). Predicted mass spectral data suggests a prominent [M+H]+ ion at m/z 261.08698.[2]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. The pyrimidine core is a common feature in many approved drugs, exhibiting a wide range of pharmacological activities. The benzoic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships.

Although specific examples of its direct use in the synthesis of named drug candidates are not extensively documented in publicly available literature, the structural motif is present in compounds investigated for various therapeutic areas. For instance, related pyrimidinyl benzoic acid derivatives have been explored as herbicides, indicating their potential to interact with biological targets.[5] The general class of pyrimidine derivatives is known to possess a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, the affected area should be flushed with plenty of water.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and versatile chemical reactivity make it an attractive starting material for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and potential applications, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences. Further investigation into its specific applications and the publication of detailed experimental data will undoubtedly enhance its utility in the scientific community.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is a molecule of significant interest in medicinal chemistry and drug discovery, often serving as a key building block in the synthesis of pharmacologically active compounds. Its structural elucidation and characterization are paramount to ensuring the purity, identity, and quality of any subsequent derivatives. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document is structured to not only present the data but to also provide insights into the experimental choices and the interpretation of the spectral features, thereby ensuring scientific integrity and fostering a deeper understanding of the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted NMR Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data has been predicted using reputable online NMR prediction tools. These predictions are based on sophisticated algorithms that compare the chemical structure to extensive databases of known compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~13.0 | 1H, s, -COOH | ~171.0 | C=O (acid) |

| ~8.2 | 2H, d, J ≈ 8.5 Hz, Ar-H | ~164.5 | C4/C6-pyrimidine |

| ~7.9 | 2H, d, J ≈ 8.5 Hz, Ar-H | ~157.0 | C2-pyrimidine |

| ~6.0 | 1H, s, C5-H pyrimidine | ~139.0 | C-Ar (attached to pyrimidine) |

| ~4.0 | 6H, s, -OCH₃ | ~130.5 | CH-Ar |

| ~129.0 | CH-Ar | ||

| ~128.0 | C-Ar (attached to COOH) | ||

| ~92.0 | C5-pyrimidine | ||

| ~55.0 | -OCH₃ |

Predicted using online NMR prediction tools. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound.

1. Solvent Selection: The choice of a deuterated solvent is critical. The solvent must dissolve the analyte and should have minimal overlapping signals with the compound of interest. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and the presence of the acidic proton, which is readily observable in this solvent. Chloroform-d (CDCl₃) could also be used, but the acidic proton may exchange with residual water, leading to a broad or absent signal.[1][2]

2. Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Gently agitate the vial to ensure complete dissolution. If necessary, sonication can be used.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

3. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30° or 45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

Caption: Workflow for NMR data acquisition and processing.

Interpretation of the NMR Spectra

-

¹H NMR: The spectrum is expected to show a downfield singlet around 13.0 ppm, characteristic of a carboxylic acid proton. The aromatic region will display two doublets, each integrating to 2H, corresponding to the protons on the benzoic acid ring. The pyrimidine ring will exhibit a singlet for the proton at the C5 position. The two methoxy groups will give a sharp singlet integrating to 6H.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position. The carbon atoms of the pyrimidine and benzoic acid rings will resonate in the aromatic region (120-170 ppm). The methoxy carbons will appear as a single peak in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Spectroscopic Data

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | -OCH₃ |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C and C=N stretch | Aromatic and Pyrimidine rings |

| ~1300 | C-O stretch | Carboxylic acid and Ether |

| ~1250 | C-O-C stretch (asymmetric) | Aryl ether |

| ~1050 | C-O-C stretch (symmetric) | Aryl ether |

| ~900 (broad) | O-H bend | Carboxylic acid dimer |

Experimental Protocol for FT-IR Data Acquisition

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.[3]

1. Sample Preparation (KBr Pellet):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind 1-2 mg of the sample to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[4]

2. Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The presence of aromatic and pyrimidine rings will be confirmed by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether groups and the carboxylic acid will also be visible.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[6]

Predicted Mass Spectrometry Data

The following data is based on predictions for the protonated and deprotonated molecule.

Table 3: Predicted m/z Values for this compound

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₃H₁₃N₂O₄]⁺ | 261.0870 |

| [M+Na]⁺ | [C₁₃H₁₂N₂O₄Na]⁺ | 283.0690 |

| [M-H]⁻ | [C₁₃H₁₁N₂O₄]⁻ | 259.0724 |

Data predicted by computational tools.

Experimental Protocol for ESI-MS Data Acquisition

1. Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent. A mixture of methanol or acetonitrile with water is commonly used for ESI.[7]

-

A small amount of a volatile acid (e.g., 0.1% formic acid) can be added to promote protonation for positive ion mode, or a volatile base (e.g., 0.1% ammonium hydroxide) for negative ion mode.

2. Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

A heated drying gas (e.g., nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.

-

The detector records the abundance of each ion.

Caption: Workflow for ESI-MS data acquisition.

Interpretation of the Mass Spectrum

The mass spectrum will primarily show the molecular ion, which will confirm the molecular weight of the compound. In positive ion mode, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 261. An adduct with sodium, [M+Na]⁺, at m/z 283 may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 259 should be prominent. Fragmentation of the molecule can provide further structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of H₂O, CO, and COOH. Pyrimidine derivatives can undergo ring cleavage.[8][9]

Synthesis and Potential Impurities

This compound is typically synthesized via a nucleophilic aromatic substitution reaction. A common route involves the reaction of a 2-substituted-4,6-dimethoxypyrimidine (e.g., with a leaving group like a sulfone or a halogen) with a 4-halobenzoic acid derivative or by a Suzuki coupling reaction between a 2-halopyrimidine and a boronic acid derivative of benzoic acid.[10][11]

Potential impurities that could be observed in the spectra include:

-

Starting materials: Unreacted 2-substituted-4,6-dimethoxypyrimidine or the benzoic acid derivative.

-

Side products: Products from competing reactions, such as hydrolysis of the starting materials or intermediates.

-

Solvent residues: Residual solvents from the reaction or purification steps.

These impurities can be identified by their characteristic signals in the NMR, IR, and MS spectra.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. This guide has outlined the predicted spectroscopic data, provided detailed experimental protocols, and offered insights into the interpretation of the spectra. By following these guidelines, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important chemical building block, ensuring the integrity of their research and development endeavors.

References

-

Fossil Ion Technology. (2021, May 5). How electrospray ionization works [Video]. YouTube. [Link]

- BenchChem. (2025).

- Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Bruker.

- Isotope Science / Alfa Chemistry. (n.d.).

- Silva, P. J., & E-R., R. (2005). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 77(10), 3271–3280.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

-

Wikipedia. (2023, November 29). Mass spectral interpretation. In Wikipedia. [Link]

-

Ivey, K. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. [Link]

-

IonSource. (2005, July 18). Interpreting Electrospray Mass Spectra. [Link]

- LibreTexts Chemistry. (2023, January 28). 12.2: Interpreting Mass Spectra.

- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- LibreTexts Chemistry. (2023, August 29).

- OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry.

- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.).

- Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.

- Be̅rziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836.

- Emory University, Department of Chemistry. (n.d.).

- BioChromato. (2018, December 7).

- Spada, V., Orecchio, S., & Barreca, S. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-8.

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

- Be̅rziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021).

- Applied Science and Biotechnology Journal for Advanced Research. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum.

- Canadian Science Publishing. (n.d.). PART II.

- Be̅rziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021).

- Kanto Kagaku. (n.d.). How to select NMR solvent.

- Patel, K. D., Prajapati, S. M., & Patel, H. D. (2014). IR, NMR spectral data of pyrimidine derivatives.

- Rye, R. T. B., Tee, O. S., & Kazdan, E. M. (1984). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 62(11), 2340-2346.

- Waghmare, S., Raut, S., Gokhale, L., & Sahu, P. K. (2013). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Oriental Journal of Chemistry, 29(3), 1197-1198.

- Zhang, J., & Herbert, J. M. (2014). Experimental UV spectra of benzoic acid derivatives.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309).

- Waghmare, S., Raut, S., Gokhale, L., & Sahu, P. K. (2013). Synthesis of Potassium 2,4 and 2,6-bis[(4,6- dimethoxypyrimidin-2-yl)oxy]benzoate. Oriental Journal of Chemistry, 29(3), 1197-1198.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Chemguide. (n.d.).

- PROSPRE. (n.d.). 1H NMR Predictor.

- Doc Brown's Chemistry. (2025).

- Google Patents. (n.d.). CA2194080C - Novel process for preparing 2,6-di(4,6-dimethoxypyrimidin-2-yl)

- Basak, A., Shim, J. H., & Lee, K. Y. (2011). Synthesis and Herbicidal Activity of Novel Dialkoxyphosphoryl Aryl Methyl 2-(4,6-Dimethoxypyrimidin-2-yloxy) Benzoate Derivatives.

- Chemicool. (n.d.). Synthesis of 4-[(E)-2-(4,4-Dimethyl-6-chromanyl)-2-methylvinyl]benzoic Acid.

- NMRDB.org. (n.d.).

- CASPRE. (n.d.). 13C NMR Predictor.

Sources

- 1. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. kinteksolution.com [kinteksolution.com]

- 4. pelletpressdiesets.com [pelletpressdiesets.com]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate – Oriental Journal of Chemistry [orientjchem.org]

- 11. orientjchem.org [orientjchem.org]

1H and 13C NMR spectral analysis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid

Introduction

This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a dimethoxypyrimidine ring. Molecules with such scaffolds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks for the synthesis of targeted therapeutic agents and functional materials.[1] The precise and unambiguous structural confirmation of these molecules is paramount to ensuring their purity, identity, and suitability for downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. Its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) provides unparalleled insight into atomic connectivity and molecular architecture. This guide, authored from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. It moves beyond simple data reporting to explain the causal relationships between the molecular structure and its spectral output, offering a framework for both prediction and interpretation.

Molecular Structure and Symmetry Considerations

To accurately predict and interpret an NMR spectrum, a thorough understanding of the molecule's structure and inherent symmetry is essential. The structure of this compound possesses several key features that simplify its spectral signature.

The molecule is composed of a para-substituted benzene ring and a 2,4,6-trisubstituted pyrimidine ring.[2] The para-substitution on the benzoic acid ring and the symmetrical placement of the two methoxy groups on the pyrimidine ring create a C2 axis of symmetry, assuming free rotation around the C-C bond connecting the two rings. This symmetry renders specific pairs of protons and carbons chemically equivalent, meaning they will resonate at the same frequency and appear as a single signal in the NMR spectrum.

Below is the chemical structure with a standard numbering system for unambiguous spectral assignment.

Caption: Numbering scheme for this compound.

Symmetry Implications:

-

Benzoic Acid Protons: H2' is equivalent to H6', and H3' is equivalent to H5'.

-

Benzoic Acid Carbons: C2' is equivalent to C6', and C3' is equivalent to C5'.

-

Pyrimidine Methoxy Groups: The two -OCH₃ groups at C4 and C6 are chemically equivalent.

-

Pyrimidine Carbons: C4 is equivalent to C6.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show four distinct signals in the main spectral region and a broad signal for the carboxylic acid proton. The prediction of chemical shifts is based on the electronic effects of the substituents: the electron-withdrawing nature of the pyrimidine and carboxylic acid groups, and the electron-donating effect of the methoxy groups.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |

| H3', H5' | 8.3 - 8.5 | Doublet (d) | 2H | J ≈ 8-9 Hz | These protons are ortho to the electron-withdrawing pyrimidine ring, resulting in significant deshielding and a downfield shift. They appear as a doublet due to coupling with H2'/H6'. |

| H2', H6' | 8.1 - 8.3 | Doublet (d) | 2H | J ≈ 8-9 Hz | These protons are ortho to the strongly electron-withdrawing carboxylic acid group, causing a pronounced downfield shift.[3] They couple with H3'/H5' to form a doublet. |

| H5 | 6.2 - 6.4 | Singlet (s) | 1H | N/A | This proton is on the pyrimidine ring, flanked by two electron-donating methoxy groups. This strong shielding effect shifts the signal significantly upfield compared to typical aromatic protons. |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 6H | N/A | The two methoxy groups are chemically equivalent due to molecular symmetry and will appear as a single, sharp singlet integrating to six protons. |

| -COOH | 12.5 - 13.5 | Broad Singlet (br s) | 1H | N/A | The carboxylic acid proton is highly deshielded, appearing far downfield. Its signal is typically broad due to hydrogen bonding and chemical exchange.[3] This signal will disappear upon shaking the sample with D₂O. |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, reflecting the non-equivalence of the carbon atoms in different chemical environments. The chemical shifts are highly influenced by the electronegativity of attached atoms and the electronic effects of the substituents.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C4, C6 (Pyrimidine) | 170 - 172 | These carbons are directly attached to both a nitrogen and an oxygen atom, resulting in extreme deshielding and a shift to the far downfield region of the spectrum. |

| C=O (Carboxylic Acid) | 167 - 169 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the two attached electronegative oxygen atoms.[4] |

| C2 (Pyrimidine) | 163 - 165 | This carbon is bonded to two nitrogen atoms within the pyrimidine ring and the benzoic acid moiety, leading to a significant downfield shift. |

| C4' (Benzoic) | 145 - 148 | This quaternary carbon is attached to the electron-withdrawing pyrimidine ring, causing it to be more deshielded than the other aromatic carbons. |

| C1' (Benzoic) | 132 - 135 | This quaternary carbon is attached to the carboxylic acid group. Its chemical shift is influenced by the substituent effect of the -COOH group.[5] |

| C2', C6' (Benzoic) | 130 - 132 | These carbons are ortho to the carboxylic acid group and are deshielded. |

| C3', C5' (Benzoic) | 128 - 130 | These carbons are ortho to the pyrimidine ring substituent. |

| C5 (Pyrimidine) | 92 - 95 | This carbon is shielded by the two adjacent electron-donating methoxy groups, causing a significant upfield shift into the aliphatic-aromatic boundary region.[6] |

| -OCH₃ | 54 - 56 | The methoxy carbons are typical for this functional group and appear in the aliphatic region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data requires a standardized and validated protocol. The following methodology ensures scientific integrity and provides a self-validating system for the analysis of this compound.

Sample Preparation

The choice of solvent is the most critical decision in sample preparation. Due to the presence of the acidic proton and the compound's likely limited solubility in less polar solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It is an excellent solvent for polar compounds and its residual proton signal (δ ≈ 2.50 ppm) does not typically interfere with signals from the analyte.

-

Weighing: Accurately weigh 10-15 mg of the dried compound directly into a clean, dry NMR tube.

-

Solvation: Add approximately 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Dissolution: Securely cap the NMR tube and gently vortex or sonicate at room temperature until the sample is fully dissolved. A clear, homogeneous solution is required.

-

Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a fresh NMR tube.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary-attached aromatic systems and the acidic proton.

-

Number of Scans (ns): 8-16 scans.

-

Receiver Gain: Optimize automatically.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

-

Spectral Width: 240 ppm (-10 to 230 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024-2048 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Advanced Analysis: 2D NMR for Unambiguous Assignment

While 1D spectra provide the foundational data, complex structures benefit from two-dimensional (2D) NMR experiments for definitive assignment.

-

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the H2'/H6' and H3'/H5' protons on the benzoic acid ring, showing a cross-peak between their respective signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. It would definitively link the proton signals at δ 8.1-8.3, 8.3-8.5, and 6.2-6.4 ppm to their corresponding carbon signals at δ 130-132, 128-130, and 92-95 ppm, respectively. It would also link the methoxy proton signal to the methoxy carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons. For instance, the H5 proton on the pyrimidine ring would show correlations to the C4/C6 and C2 carbons, confirming their connectivity.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly characteristic and directly reflect the molecule's unique electronic and symmetric properties. The ¹H spectrum is defined by two distinct aromatic doublets, a highly shielded pyrimidine singlet, and an equivalent six-proton methoxy singlet. The ¹³C spectrum is notable for its wide chemical shift dispersion, with carbons ranging from the highly shielded C5 of the pyrimidine ring to the deshielded oxygen- and nitrogen-bearing carbons. By employing the rigorous experimental protocols and interpretative logic outlined in this guide, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their scientific endeavors.

References

- PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.

- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid.

- Benchchem. (n.d.). 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid.

- Canadian Science Publishing. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

- PubChem. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- NIH National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.

- Sigma-Aldrich. (n.d.). This compound.

- Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups.

- ChemicalBook. (n.d.). Benzoic acid(65-85-0) 1H NMR spectrum.

- NIH National Center for Biotechnology Information. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.

Sources

- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C13H12N2O4) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Crystal Structure of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific compound is not currently available, this document will leverage crystallographic data from closely related analogs and established principles of physical chemistry to predict its solid-state behavior. We will delve into a plausible synthetic route, detail the gold-standard experimental and computational methodologies for its structural elucidation, and explore the likely intermolecular interactions that govern its crystal packing. This guide is intended to serve as a robust framework for researchers undertaking the synthesis, crystallization, and structural analysis of this and similar pyrimidine-benzoic acid derivatives.

Introduction: The Significance of Pyrimidine-Benzoic Acid Scaffolds

The unique molecular architecture of this compound, which combines a hydrogen-bond-donating carboxylic acid group with a hydrogen-bond-accepting dimethoxypyrimidine moiety, makes it a compelling target for crystallographic studies. The spatial arrangement of these functional groups, and the resulting intermolecular interactions, will dictate crucial physicochemical properties such as solubility, melting point, stability, and bioavailability—all of which are paramount in the field of drug development. Benzoic acid derivatives are known to exhibit a range of biological activities, and their incorporation into larger molecular frameworks can lead to novel therapeutic agents.[1] Understanding the three-dimensional structure of these molecules at the atomic level is the first step towards rational drug design and the development of effective pharmaceuticals.

Synthesis and Molecular Characterization

A plausible synthetic route to this compound would likely involve a nucleophilic aromatic substitution reaction.

Proposed Synthetic Protocol

A probable synthetic pathway could involve the reaction of a suitably activated pyrimidine, such as 2-chloro-4,6-dimethoxypyrimidine or 2-methanesulfonyl-4,6-dimethoxypyrimidine, with a 4-halobenzoic acid derivative under basic conditions.

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol:

-

To a solution of a 4-hydroxybenzoic acid derivative in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate.

-

To this mixture, add 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic and Analytical Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound must be unequivocally established using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present, such as the carboxylic acid O-H and C=O stretches, and the C-O and C-N vibrations of the pyrimidine ring.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will determine the melting point and thermal stability of the compound.[3]

Crystal Structure Elucidation: A Methodological Blueprint

The definitive determination of the three-dimensional arrangement of atoms in a crystalline solid is achieved through single-crystal X-ray diffraction (SCXRD).

Crystallization Strategies

Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques should be systematically explored:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is critical and a screening of various solvents with different polarities should be performed.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Caption: Standard workflow for single-crystal X-ray diffraction.

Experimental Protocol:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

A full sphere of diffraction data is collected by rotating the crystal.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Predicted Crystal Structure and Intermolecular Interactions

Based on the crystal structures of analogous compounds, such as 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, we can anticipate the key intermolecular interactions that will define the crystal packing of this compound.[4]

Expected Crystallographic Parameters

While the exact parameters are unknown, we can hypothesize the general features:

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and complexity. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecules with the potential for inversion symmetry often crystallize in centrosymmetric space groups. |

| Z (Molecules per unit cell) | 2 or 4 | A common value for packing of organic molecules. |

Dominant Intermolecular Interactions

The supramolecular assembly will likely be governed by a hierarchy of non-covalent interactions:

-

Hydrogen Bonding: The most significant interaction is expected to be the classic carboxylic acid dimer formation, where two molecules are linked by strong O-H···O hydrogen bonds. Additionally, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors for weaker C-H···N interactions.

-

π-π Stacking: The aromatic phenyl and pyrimidine rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

C-H···O Interactions: The methoxy groups and the carbonyl oxygen of the carboxylic acid can participate in weaker C-H···O hydrogen bonds, further stabilizing the three-dimensional network.

Caption: Anticipated intermolecular interactions.

Polymorphism and its Implications

It is highly probable that this compound will exhibit polymorphism—the ability to crystallize in multiple distinct crystal structures.[2] These different polymorphs can have significantly different physicochemical properties. Therefore, a thorough polymorph screen is an essential part of the solid-state characterization of any new active pharmaceutical ingredient.

Experimental Approach to Polymorph Screening:

-

Crystallization from a wide range of solvents: Different solvents can favor the nucleation and growth of different polymorphs.

-

Varying crystallization conditions: Factors such as temperature, cooling rate, and degree of supersaturation should be systematically varied.

-

Grinding and thermal methods: Mechanical stress (grinding) or heating can induce phase transitions between polymorphs.

Each solid form obtained should be characterized by techniques such as powder X-ray diffraction (PXRD), DSC, and IR spectroscopy to identify unique polymorphs.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the synthesis, crystallization, and detailed structural analysis of this compound. While the definitive crystal structure remains to be determined, the principles and methodologies described herein provide a solid foundation for researchers to successfully undertake this challenge. The elucidation of its crystal structure will undoubtedly provide invaluable insights into its solid-state properties and pave the way for its potential application in drug development and materials science. The next logical step is the execution of the proposed synthetic and crystallographic experiments to provide the empirical data that will either confirm or refine the predictions made in this guide.

References

-

Chopra, D., Mohan, T. P., Vishalakshi, B., & Guru Row, T. N. (2005). 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3281–o3282. [Link]

-

PubChem. This compound. [Link]

-

Wu, F., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(4), 681-690. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Physical and chemical properties of pyrimidinyl benzoic acids

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrimidinyl Benzoic Acids

Introduction

In the landscape of medicinal chemistry, the pyrimidinyl benzoic acid scaffold represents a privileged structure of significant interest. This motif marries the aromatic, ionizable nature of benzoic acid with the hydrogen-bonding capabilities and tunable basicity of the pyrimidine ring. This unique combination makes it a cornerstone in the design of molecules with diverse pharmacological activities, from kinase inhibitors to antimicrobial agents.[1][2] The inherent properties of these molecules—their ability to donate and accept protons, partition between aqueous and lipid environments, and adopt specific three-dimensional conformations—are critical determinants of their ultimate biological fate and efficacy.

This guide provides a comprehensive exploration of the core physical and chemical properties of pyrimidinyl benzoic acids, intended for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we delve into the causality behind experimental choices, present field-proven protocols for property determination, and illustrate the intricate relationships between chemical structure, physicochemical characteristics, and biological activity.

Molecular Structure and Synthesis

The fundamental structure consists of a pyrimidine ring linked to a benzoic acid moiety. The connectivity and substitution patterns on both rings can be varied extensively to modulate the molecule's properties. A common synthetic strategy involves the condensation of a guanidine-containing precursor with a 1,3-dicarbonyl compound or its equivalent to form the pyrimidine ring, which is then coupled to the benzoic acid portion.

One established approach is the reaction of an amidinobenzoic acid with a 1,3-dielectrophile, which proceeds via pyrimidine ring formation.[3] This method provides a versatile route to various substituted 2-(pyrimidin-2-yl)benzoic acids. For instance, the synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate for the anti-leukemia drug nilotinib, involves the condensation of methyl-3-guanidino-4-methylbenzoate with 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one, followed by hydrolysis.[4]

Caption: Generalized workflow for the synthesis of pyrimidinyl benzoic acids.

Core Physicochemical Properties: Measurement and Significance

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. For ionizable compounds like pyrimidinyl benzoic acids, acidity (pKa), lipophilicity (LogP/LogD), and solubility are paramount.

Acidity (pKa)

Expertise & Experience: The pKa value is the pH at which a molecule is 50% ionized. It is arguably the most critical property for this class of compounds. Pyrimidinyl benzoic acids are amphoteric, possessing at least two key ionizable sites: the acidic carboxylic acid group (typically pKa ~4-5) and the basic nitrogen atoms of the pyrimidine ring (pKa varies with substitution, but can be ~1-3).[5] This dual nature means the molecule's net charge—and therefore its behavior—changes dramatically with pH. At the low pH of the stomach, the pyrimidine may be protonated (cationic), while the carboxylic acid is neutral. In the near-neutral pH of the intestine and blood, the carboxylic acid will be deprotonated (anionic), dictating solubility and potential for ionic interactions with biological targets.

Trustworthiness (Self-Validating Protocol): Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[6][7] The principle involves monitoring pH changes as a strong acid or base is incrementally added to a solution of the compound, allowing for the direct observation of the buffering regions corresponding to each pKa.

Experimental Protocol:

-

System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[7]

-

Sample Preparation: Prepare a solution of the pyrimidinyl benzoic acid (e.g., 20 mL of a 1 mM solution). To ensure all ionizable groups are in a defined starting state, acidify the solution with 0.1 M HCl to a pH of ~1.8-2.0.[7] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 10-20 µL) of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[7] Continue the titration until the pH reaches ~12.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. These are accurately identified as the points of minimum slope, often found by analyzing the first or second derivative of the titration curve.

-

Validation: Perform a minimum of three independent titrations. The final pKa is reported as the average with the standard deviation, ensuring reproducibility.[7]

Alternative Methods: Where sample amount is limited or solubility is low, UV-Vis spectrophotometry can be used. This method relies on the different absorption spectra of the ionized and neutral species.[6] Additionally, ¹H NMR spectroscopy can determine pKa by tracking the chemical shift of protons adjacent to the ionizing group as a function of pH.[8][9]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP & LogD)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key driver of its ability to cross biological membranes, including the gut wall and the blood-brain barrier.[10] It is quantified by the partition coefficient (P), the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase.[11] For ionizable molecules, the pH-dependent distribution coefficient (LogD) is more biologically relevant than the LogP (which refers only to the neutral species). A LogD value between 1 and 3 is often targeted for orally bioavailable drugs to balance membrane permeability with aqueous solubility.[12] High lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.

Trustworthiness (Self-Validating Protocol): Shake-Flask Method

The shake-flask method is the "gold standard" for LogP/LogD determination due to its direct measurement of partitioning at equilibrium.[13][14]

Experimental Protocol:

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline for LogD₇.₄) and vice-versa by mixing and allowing the phases to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the pyrimidinyl benzoic acid in the organic phase (n-octanol).

-

Partitioning: In a glass vial, combine a known volume of the drug-containing octanol phase with a known volume of the aqueous buffer.

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-4 hours) at a constant temperature to allow the compound to reach partitioning equilibrium. The formation of emulsions can be an issue, especially for highly lipophilic compounds.[14][15]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The method must be calibrated with standard curves in both octanol and the aqueous buffer.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).

-

Validation: The experiment should be performed in triplicate. A mass balance calculation (total amount of drug at the end vs. the start) should be performed to ensure no material was lost to degradation or adsorption to the vial walls.

Alternative Methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method. It correlates the compound's retention time on a nonpolar (e.g., C18) column with the known LogP values of a set of standard compounds.[13][15] It is much faster and requires less material than the shake-flask method.

Caption: Experimental workflow for the Shake-Flask LogD determination.

Aqueous Solubility

Expertise & Experience: A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability. The solubility of pyrimidinyl benzoic acids is highly pH-dependent due to their ionizable groups. They are typically least soluble at their isoelectric point (where the net charge is zero) and show increased solubility at high pH (where the carboxylate is anionic) and very low pH (where the pyrimidine may be cationic). Understanding this behavior is critical for designing oral formulations.

Trustworthiness (Self-Validating Protocol): Thermodynamic "Shake-Flask" Solubility

This method measures the equilibrium solubility of the solid compound, providing the most relevant value for predicting in vivo dissolution.

Experimental Protocol:

-

Medium Preparation: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Equilibration: Add an excess amount of the solid pyrimidinyl benzoic acid to a vial containing a known volume of each buffer. The excess solid is crucial to ensure saturation.

-

Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

-

Quantification: Dilute an aliquot of the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

-

Validation: The presence of remaining solid in the vial at the end of the experiment must be visually confirmed to validate that the solution was indeed saturated. The experiment should be repeated to ensure reproducibility.

| Property | Significance for Drug Development | Typical Values / Behavior |

| pKa (Carboxylic Acid) | Governs ionization in intestine/blood, impacts solubility and receptor binding. | ~ 4.0 - 5.0 |

| pKa (Pyrimidine) | Influences charge in the stomach; can be tuned by substituents. | ~ 1.0 - 3.0 |

| LogD at pH 7.4 | Predicts membrane permeability, clearance, and potential for toxicity. | Optimal range often cited as 1-3. |

| Aqueous Solubility | Determines dissolution rate and bioavailability; highly pH-dependent. | Lowest at isoelectric point; increases at low and high pH. |

| Table 1: Summary of Key Physicochemical Properties and Their Importance. |

Structural and Spectroscopic Characterization

Confirming the identity, purity, and structure of a synthesized pyrimidinyl benzoic acid is a prerequisite for any further study. A combination of spectroscopic and analytical techniques provides a self-validating system for structural elucidation.

-

X-Ray Crystallography: This is the only technique that provides the unambiguous 3D structure of the molecule in the solid state. It reveals precise bond lengths, bond angles, and, crucially, the intermolecular interactions (e.g., hydrogen-bonding synthons) that dictate the crystal packing.[16][17] For example, it can show how the carboxylic acid proton interacts with the pyrimidine nitrogens in adjacent molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the number and connectivity of protons, with characteristic signals for aromatic protons (7-9 ppm) and the carboxylic acid proton (>10 ppm, often broad). ¹³C NMR reveals the carbon skeleton, with distinct peaks for the carboxyl carbon (~165-180 ppm) and the carbons of the two aromatic rings.

-

Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[18] The C=O (carbonyl) stretch appears as a strong band around 1700 cm⁻¹.[19]

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high accuracy, confirming its elemental composition. The fragmentation pattern can also provide valuable structural information.[18]

| Technique | Information Provided | Expected Observations for a Pyrimidinyl Benzoic Acid |

| ¹H NMR | Proton environment and connectivity | Aromatic protons (7-9 ppm), broad COOH proton (>10 ppm) |

| ¹³C NMR | Carbon skeleton | Carboxyl carbon (~165-180 ppm), aromatic carbons (110-160 ppm) |

| IR Spec. | Functional groups | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹) |

| MS | Molecular weight and formula | A prominent molecular ion peak (M+) corresponding to the calculated mass |

| X-ray | 3D structure and packing | Unambiguous atom connectivity and intermolecular hydrogen bonds |

| Table 2: Summary of Spectroscopic and Structural Characterization Data. |

Structure-Property-Activity Relationships (SPAR)

The true power of understanding physicochemical properties lies in using them to rationally design better molecules. The pyrimidinyl benzoic acid scaffold is highly tunable. Strategic placement of substituents can modulate the core properties to optimize biological activity.[20][21]

For example, adding an electron-withdrawing group (e.g., -Cl, -CF₃) to the benzoic acid ring will lower the pKa of the carboxylic acid (making it more acidic) and generally increase its lipophilicity. Conversely, adding an electron-donating group (e.g., -OCH₃, -NH₂) to the pyrimidine ring will increase its basicity (raise its pKa). These modifications directly impact the molecule's overall charge profile (LogD) and its ability to interact with its biological target through ionic or hydrogen bonds. This interplay is central to medicinal chemistry.[22]

Caption: Relationship between structure, properties, and biological activity.

Conclusion

Pyrimidinyl benzoic acids are a versatile and valuable class of compounds in drug discovery. Their biological activity is not merely a function of their shape but is intimately governed by a delicate balance of their physical and chemical properties. A thorough and rigorous characterization of pKa, LogD, solubility, and solid-state structure is not a perfunctory exercise but a critical component of a successful research and development program. The protocols and principles outlined in this guide provide a framework for generating high-quality, reproducible data, enabling scientists to make informed decisions and rationally design the next generation of therapeutic agents.

References

- Tkachuk, V. A., et al. (2021). 2-Carbamimidoylbenzoic Acid as a New Effective and Available Precursor for the Synthesis of Substituted 2-(Pyrimidin-2-yl)benzoic Acids. [Source not explicitly named, but content is from the search result].

- Guidechem. (n.d.). What is the synthesis and application of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid?. Guidechem.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube. Available at: [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Available at: [Link]

-

Li, A., et al. (2006). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Available at: [Link]

-

PubChem. (n.d.). 4-(2-Hydroxy-pyrimidin-4-yl)-benzoic acid. PubChem. Available at: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

NIH. (n.d.). 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-. PubChem. Available at: [Link]

-

ChemSynthesis. (n.d.). 3-(pyrimidin-2-yl-sulfamoyl)-benzoic acid. ChemSynthesis. Available at: [Link]

-

ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Measurement of the p K a Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1 H NMR without External Calibrants. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2019). [Journal name not specified]. Available at: [Link]

-

PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]

-

ResearchGate. (2021). (PDF) Synthesis of Pyrimidinyl Benzazolyl Urea Derivatives as Antimicrobial and Antioxidant Agents. ResearchGate. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). [Journal name not specified]. Available at: [Link]

-

PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

-

MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

-

ResearchGate. (2017). (PDF) Pyrimidine and its biological activity: a review. ResearchGate. Available at: [Link]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

-

Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). [Journal name not specified]. Available at: [Link]

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. WJARR. Available at: [Link]

-

Wikipedia. (2020). Lipophilic efficiency. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available at: [Link]

-

Prediction of Drug Lipophilicity Using Back Propagation Artificial Neural Network Modeling. (n.d.). [Source not specified]. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. (n.d.). [Source not specified]. Available at: [Link]

-

ACS Publications. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Publications. Available at: [Link]

-

Theoretical Prediction of Lipophilicity for Some Drugs Compounds. (n.d.). [Source not specified]. Available at: [Link]

-

Juniper Publishers. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. Juniper Publishers. Available at: [Link]

-

Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

SciRP.org. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Scientific Research Publishing. Available at: [Link]

-

PubChem. (n.d.). 3-(Pyrimidin-4-ylamino)benzoic acid. PubChem. Available at: [Link]

-

RSC Publishing. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. Royal Society of Chemistry. Available at: [Link]

-

NIH. (n.d.). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. National Institutes of Health. Available at: [Link]

-

Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine. Available at: [Link]

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). [Source not specified]. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Benzoic Acid. PubChem. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. acdlabs.com [acdlabs.com]

- 12. elearning.uniroma1.it [elearning.uniroma1.it]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 21. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. | Semantic Scholar [semanticscholar.org]

- 22. iomcworld.com [iomcworld.com]

The Emerging Therapeutic Potential of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents due to its structural resemblance to nucleobases and its ability to interact with a multitude of biological targets.[1][2][3] This guide focuses on the specific, yet underexplored, class of 4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid derivatives. While direct research on this exact chemical series is nascent, this document synthesizes data from structurally related compounds to provide a comprehensive overview of their potential biological activities, mechanisms of action, and promising avenues for drug discovery. By examining the established pharmacology of 4,6-dimethoxypyrimidine and 2-substituted pyrimidinyl-benzoic acid analogues, we will delineate the most probable therapeutic applications, ranging from oncology to agrochemistry. This guide offers a technical framework for researchers, providing validated experimental protocols and structure-activity relationship (SAR) insights to accelerate the investigation of this promising chemical space.

Introduction: The Pyrimidine Core in Drug Design